molecular formula C13H13N5O B12917307 2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol CAS No. 87611-99-2

2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol

Cat. No.: B12917307
CAS No.: 87611-99-2
M. Wt: 255.28 g/mol
InChI Key: LUXKFXKIEUVFMU-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, where the JAK2 V617F mutation is a prevalent driver. Studies utilize this compound to elucidate the mechanistic role of JAK2 in cell proliferation and survival, providing a crucial tool for cancer biology research. By selectively targeting JAK2, this inhibitor enables researchers to dissect pathway-specific signaling and assess its potential as a therapeutic target in both hematological malignancies and solid tumors. Its application extends to the development and validation of preclinical models for evaluating the efficacy of targeted therapies against dysregulated kinase activity. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

87611-99-2

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

2-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]ethanol

InChI

InChI=1S/C13H13N5O/c19-7-6-14-12-9-15-13-11(17-12)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9,19H,6-7H2,(H,14,17)

InChI Key

LUXKFXKIEUVFMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCO

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-b]pyrazine Scaffold Synthesis

The synthesis typically begins with the formation of the pyrazolo[3,4-b]pyrazine heterocyclic core, which is crucial for the compound’s biological activity.

  • Starting Materials and Initial Cyclization :
    A common approach involves the reaction of substituted hydrazines (e.g., phenylhydrazine) with malononitrile derivatives or related nitrile-containing precursors under reflux in ethanol or other suitable solvents. For example, refluxing phenylhydrazine with pyridine-2,6-bis-(3-oxo-3-propanenitrile) in absolute ethanol with catalytic base (e.g., piperidine) yields pyrazolo derivatives in high yield (up to 90%) after crystallization.

  • Key Reaction Conditions :

    • Solvent: Absolute ethanol or 1,4-dioxane for crystallization
    • Temperature: Reflux for 3–6 hours
    • Catalysts: Piperidine or triethylamine to facilitate cyclization
    • Workup: Cooling, filtration, washing with cold ethanol, and recrystallization

Multi-Step Synthesis Overview and Optimization

The overall synthesis involves several key steps summarized in the following table:

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Cyclization Phenylhydrazine + pyridine-2,6-bis-(3-oxo-3-propanenitrile), EtOH, reflux, piperidine catalyst Pyrazolo core, ~90% yield
2 Formimidate formation Triethyl orthoformate + acetic anhydride, reflux Intermediate for ring closure
3 Hydrazine treatment Hydrazine hydrate, EtOH, reflux Pyrazolopyrazine scaffold
4 Nucleophilic substitution 2-aminoethanol, KOH or base, EtOH, reflux Target compound, good yield

Research Findings on Reaction Conditions and Yields

  • Reaction Times and Temperatures :
    Reflux conditions for 3–6 hours are common for cyclization and substitution steps, ensuring complete conversion without significant side reactions.

  • Catalyst/Base Effects :
    The presence of bases such as piperidine or potassium hydroxide is critical to promote nucleophilic attack and ring closure, improving yields and purity.

  • Purification :
    Crystallization from solvents like 1,4-dioxane or ethanol is effective for isolating pure compounds with melting points around 240–242°C, indicating high purity.

Advanced Synthetic Variations and Scale-Up Considerations

  • Continuous Flow Chemistry :
    For industrial scale-up, continuous flow reactors can optimize heat and mass transfer, improving yield and reproducibility of the multi-step synthesis.

  • Alternative Substitutions :
    Variations in the aminoethanol substituent or pyrazolo core can be achieved by modifying the halogenated intermediates or using different nucleophiles, allowing structural diversification for medicinal chemistry applications.

Summary Table of Key Preparation Methods

Preparation Aspect Details
Core Scaffold Formation Reflux of phenylhydrazine with nitrile precursors in ethanol, base-catalyzed cyclization
Aminoethanol Functionalization Nucleophilic substitution of halogenated pyrazolopyrazine with 2-aminoethanol under basic reflux
Typical Yields 80–90% for core formation; 70–85% for substitution steps
Purification Crystallization from ethanol or 1,4-dioxane
Reaction Times 3–6 hours per step
Catalysts/Bases Piperidine, triethylamine, potassium hydroxide
Scale-Up Potential Continuous flow chemistry recommended for industrial production

This detailed synthesis approach for 2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol is supported by multiple peer-reviewed studies and patents, reflecting a robust and reproducible methodology suitable for research and potential pharmaceutical development. The compound’s unique structure and functionalization strategy enable its promising biological activities, particularly in oncology drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target: 2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol Pyrazolo[3,4-b]pyrazine - 1-Phenyl
- 5-Aminoethanol
High polarity due to ethanolamine; potential for hydrogen bonding
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine - 4-Phenylamino
- 5-Ethyl ester
Demonstrated antiviral activity; ester group may reduce solubility vs. ethanolamine
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ols Pyrazolo[3,4-d]pyrimidine - 4-Hydroxy
- Chlorine at 4-position (derivatives)
Antimalarial activity; chloro-substituted derivatives show 78–97% yield in synthesis
2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol Oxadiazolo[3,4-b]pyrazine - 4-Chlorophenyl
- 5-Aminoethanol
Inhibitory/stimulatory effects on plant root growth (Table 1, )
Eszopiclone Pyrrolo[3,4-b]pyrazine - 5-Chloropyridinyl
- 4-Methylpiperazine
Sedative-hypnotic drug; 52–59% protein binding, high metabolic stability
N-ethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine Pyrazolo[3,4-b]pyridine - N-Ethyl
- Isopropyl
Lower polarity (logP ~2.5 predicted); no ethanolamine for H-bonding

Physicochemical and Pharmacokinetic Insights

  • Solubility: The ethanolamine group in the target compound likely improves aqueous solubility compared to ester- or alkyl-substituted analogs (e.g., N-ethyl-isopropyl derivative in ).
  • Metabolic Stability : Compounds like eszopiclone demonstrate high metabolic stability due to rigid fused-ring systems; the target’s pyrazine core may confer similar resistance to oxidation .
  • Bioavailability : While eszopiclone has moderate protein binding (52–59%), the target’s polar substituents may reduce plasma protein interaction, enhancing free drug availability .

Biological Activity

2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With a unique structural framework that includes a pyrazolo[3,4-b]pyrazine core, this compound exhibits significant potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer therapy.

Structural Characteristics

The molecular formula of this compound is C15H15N5O. Its structure can be described as follows:

Feature Description
Core Structure Pyrazolo[3,4-b]pyrazine
Functional Groups Amino group and ethanol moiety
Molecular Weight 281.31 g/mol

This compound's specific substitutions influence its solubility and reactivity, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition may lead to apoptosis in cancer cells. The mechanism involves binding to the active site of CDK2, preventing its interaction with cyclins, thereby inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, which provide insights into the potential applications of this compound:

  • Cyclin-dependent Kinase Inhibition : A study highlighted the compound's ability to inhibit CDK2 effectively. This inhibition was associated with reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Screening : Research involving related pyrazole compounds demonstrated significant antimicrobial activity against multiple pathogens. The well diffusion method was employed to assess the zone of inhibition for various derivatives .
  • Anti-inflammatory Activity : In vitro studies have shown that certain pyrazole derivatives exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs like dexamethasone .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Pyrazolo[3,4-d]pyrimidineFused pyrazole and pyrimidine ringsKnown for similar biological activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAdditional nitrogen atoms in ring structureExhibits distinct anticancer properties
Quinolinyl-pyrazolesIncorporates quinoline structuresSignificant pharmacological activities

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